5-(Dimethylamino)-2-nitrobenzonitrile

Melting Point Crystallinity Purification

5-(Dimethylamino)-2-nitrobenzonitrile (CAS 96336-91-3, molecular weight 191.19 g/mol) is a polyfunctional aromatic compound combining an electron-donating dimethylamino group, an electron-withdrawing nitro group, and a nitrile moiety on a single benzene ring. This arrangement makes it a versatile intermediate for constructing nitrogen-containing heterocycles, particularly benzimidazoles and quinazolines.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B8721448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dimethylamino)-2-nitrobenzonitrile
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C#N
InChIInChI=1S/C9H9N3O2/c1-11(2)8-3-4-9(12(13)14)7(5-8)6-10/h3-5H,1-2H3
InChIKeyDRDILJFMVCWKPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Dimethylamino)-2-nitrobenzonitrile: A Dual-Functionality Synthetic Intermediate for Heterocyclic and API Synthesis


5-(Dimethylamino)-2-nitrobenzonitrile (CAS 96336-91-3, molecular weight 191.19 g/mol) is a polyfunctional aromatic compound combining an electron-donating dimethylamino group, an electron-withdrawing nitro group, and a nitrile moiety on a single benzene ring . This arrangement makes it a versatile intermediate for constructing nitrogen-containing heterocycles, particularly benzimidazoles and quinazolines. Its predicted physical properties—a high boiling point (~374 °C) and a density of 1.26 g/cm³—are consistent with its use in high-temperature synthetic sequences . The compound is listed in chemical inventories primarily as a research chemical and synthetic building block, rather than as a finished active pharmaceutical ingredient (API).

Positional Isomerism in Nitro-Dimethylamino-Benzonitriles: Why 2,5-Substitution Cannot Be Replaced by Its 3,5- or 2,4-Analogs


The three functional groups on 5-(dimethylamino)-2-nitrobenzonitrile are arranged in a specific 1,2,5-substitution pattern. Closely related isomers—such as 2-(dimethylamino)-5-nitrobenzonitrile or 4-(dimethylamino)-3-nitrobenzonitrile—place the nitro and dimethylamino groups in different electronic and steric environments . This positional isomerism is known to alter the molecule's reduction potential, which in turn affects the selectivity of nitro-group reduction and the regiochemistry of subsequent cyclization reactions . For a procurement decision, substituting one isomer for another risks introducing an impurity that can propagate through a multi-step synthesis, potentially reducing the yield of the target heterocycle or requiring re-optimization of the reaction conditions, thus impacting the overall process economics.

Quantitative Differentiation Evidence for 5-(Dimethylamino)-2-nitrobenzonitrile versus Structural Analogs


Melting Point Comparison: 5-(Dimethylamino)-2-nitrobenzonitrile vs. Its 2,4-Isomer

The melting point of 5-(dimethylamino)-2-nitrobenzonitrile is reported at 174–175 °C . A closely related positional isomer, 4-(dimethylamino)-3-nitrobenzonitrile, has a predicted melting point that is significantly lower, though exact experimental data remains proprietary . The higher melting point of the 2,5-isomer suggests greater crystallinity and potential ease of purification by recrystallization, which can be a critical factor in process chemistry for removing trace impurities.

Melting Point Crystallinity Purification

Synthetic Route Selectivity: Nucleophilic Substitution on 5-Chloro-2-nitrobenzonitrile

A primary synthetic route to the target compound involves nucleophilic aromatic substitution of 5-chloro-2-nitrobenzonitrile with dimethylamine . The ortho-nitro group activates the chlorine at the 5-position for this displacement. Structural analogs lacking the 2-nitro group, such as 5-chloro-2-methylbenzonitrile, would require more forcing conditions or different chemistries for a similar transformation, which could lower throughput and increase cost. The high reactivity of the 5-chloro-2-nitro substrate underpins the commercial feasibility of this compound's synthesis.

Nucleophilic Aromatic Substitution Regioselectivity Synthetic Efficiency

Precursor to Dihydrofolate Reductase (DHFR) Inhibitors: A Patented Therapeutic Pathway

Patent literature identifies 5-(dimethylamino)-2-nitrobenzonitrile as a key intermediate for synthesizing 6-substituted 2,4-diaminoquinazolines, a class of compounds that are potent inhibitors of dihydrofolate reductase (DHFR) . The specific substitution pattern is essential for the subsequent cyclization to form the quinazoline core. Analogs with a different substitution pattern, such as 2-(dimethylamino)-5-nitrobenzonitrile, would fail to provide the correct orientation for this ring closure, thus blocking access to this entire class of antibacterial agents.

DHFR Inhibitor Antibacterial Quinazoline

High-Value Application Scenarios for Procuring 5-(Dimethylamino)-2-nitrobenzonitrile


Medicinal Chemistry: Synthesis of Quinazoline-Based DHFR Inhibitors

In antibacterial drug discovery, 5-(dimethylamino)-2-nitrobenzonitrile is a strategic starting material for constructing the 2,4-diaminoquinazoline pharmacophore . After nitro group reduction and cyclization, the resulting scaffold targets dihydrofolate reductase (DHFR) with high specificity. The unique 2-nitro-5-dimethylamino pattern is essential for the correct regiospecificity of the ring closure; any other isomer will not yield the active pharmacophore. A procurement specification should require this exact CAS number to ensure synthetic success.

Process Chemistry: A Reliable Building Block for Nitro-Reduction and N-Alkylation Sequences

For a kilo-lab or pilot-plant campaign, this compound offers a well-precedented synthetic route via nucleophilic substitution of 5-chloro-2-nitrobenzonitrile . Its high crystallinity (mp 174–175 °C) facilitates purification by simple recrystallization, avoiding costly chromatography. The compound serves as a branching point for multiple downstream products through selective reduction of the nitro group or hydrolysis of the nitrile, making it an economical choice for building a diverse compound library.

Analytical Chemistry: Use as a Reference Standard for Isomeric Impurity Profiling

Due to the commercial availability of several regioisomers (e.g., 2-(dimethylamino)-5-nitrobenzonitrile, 4-(dimethylamino)-3-nitrobenzonitrile), the 2,5-isomer can be sourced as a high-purity reference standard . Its distinct HPLC retention time on a C18 column (70:30 MeOH/H₂O) can be used to validate analytical methods for detecting isomeric impurities in API batches, a critical quality control step for regulatory submissions.

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